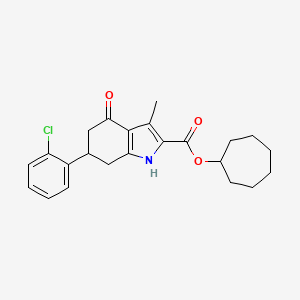![molecular formula C23H26N2O4 B4703699 N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4703699.png)
N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in treating pain. ABT-594 is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic effects.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide acts as an agonist at the alpha4beta2 nicotinic acetylcholine receptor. This receptor is found in both the central and peripheral nervous systems and plays a key role in the modulation of pain. Activation of this receptor by N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation. N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has also been shown to decrease the release of glutamate, a neurotransmitter that is involved in pain signaling. Additionally, N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has a number of advantages for use in lab experiments. It has a high potency and selectivity for the alpha4beta2 nicotinic acetylcholine receptor, which allows for precise targeting of this receptor. N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide also has a relatively long half-life, which allows for sustained activation of the receptor. However, N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has a relatively short duration of action, which can limit its usefulness in certain experimental designs.
Orientations Futures
There are a number of future directions for research on N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is the potential use of N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in treating addiction and withdrawal symptoms. Another area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists. Additionally, there is interest in exploring the potential use of N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in combination with other analgesic agents to enhance its efficacy. Finally, there is interest in exploring the potential use of N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in treating other conditions beyond pain, such as depression and anxiety.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential use as a therapeutic agent in treating pain. It has been shown to be effective in treating a variety of pain conditions, including neuropathic pain, inflammatory pain, and acute pain. N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has also been studied for its potential use in treating addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-28-20-12-11-17(16-21(20)29-2)15-19(23(27)25-13-7-4-8-14-25)24-22(26)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3,(H,24,26)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAALVMLMLNACPR-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4703624.png)



![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4703648.png)
![2-{[5-(4-fluorophenoxy)pentyl]amino}ethanol](/img/structure/B4703660.png)
![ethyl 2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4703664.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4703671.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4703673.png)



